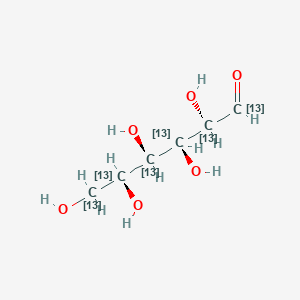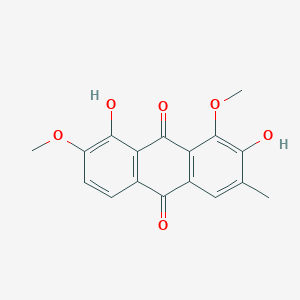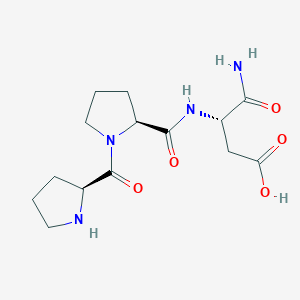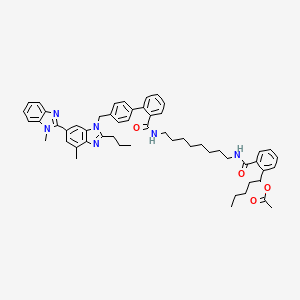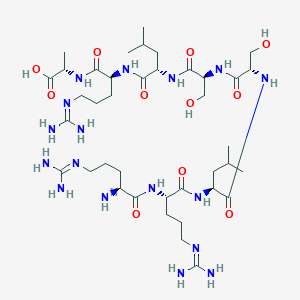
Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The S6 peptide is a segment derived from the S6 transmembrane segment of the KvAP channel, a bacterial potassium channel. This peptide is known for its ability to form ion channels in lipid bilayer membranes and has been extensively studied for its role in ion channel gating and cooperativity .
准备方法
Synthetic Routes and Reaction Conditions
The S6 peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes steps such as deprotection, coupling, and cleavage .
Industrial Production Methods
Industrial production of peptides like the S6 peptide typically involves automated SPPS, which allows for high-throughput synthesis and precise control over reaction conditions. This method ensures high purity and yield of the desired peptide .
化学反应分析
Types of Reactions
The S6 peptide can undergo various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds to yield free thiol groups.
Substitution: Involves the replacement of specific amino acids to study structure-function relationships
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific amino acid derivatives
Major Products
Oxidation: Formation of disulfide-linked peptide dimers.
Reduction: Free thiol-containing peptides.
Substitution: Mutant peptides with altered amino acid sequences
科学研究应用
The S6 peptide has numerous applications in scientific research:
Chemistry: Used to study ion channel formation and gating mechanisms in lipid bilayers
Biology: Investigates the role of ion channels in cellular processes and membrane biology
Medicine: Potential therapeutic applications in modulating ion channel activity for treating diseases
Industry: Utilized in the development of biosensors and drug delivery systems
作用机制
The S6 peptide forms ion channels in lipid bilayer membranes, allowing the selective passage of ions. This process involves the cooperative gating of multiple peptide channels, which is influenced by membrane potential and peptide concentration. The peptide interacts with lipid molecules to form a stable channel structure .
相似化合物的比较
Similar Compounds
Ribosomal S6 Kinase (S6K): Involved in signal transduction and regulation of cell growth.
P70 S6 Kinase: A key effector in the PI3K/mTOR pathway, regulating protein synthesis and cell size
Uniqueness
The S6 peptide is unique in its ability to form ion channels independently, unlike other S6-related proteins that function as part of larger complexes. This property makes it a valuable tool for studying ion channel behavior and membrane dynamics .
属性
分子式 |
C39H75N17O11 |
|---|---|
分子量 |
958.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C39H75N17O11/c1-19(2)15-25(32(62)52-23(10-7-13-48-38(43)44)30(60)50-21(5)36(66)67)54-34(64)27(17-57)56-35(65)28(18-58)55-33(63)26(16-20(3)4)53-31(61)24(11-8-14-49-39(45)46)51-29(59)22(40)9-6-12-47-37(41)42/h19-28,57-58H,6-18,40H2,1-5H3,(H,50,60)(H,51,59)(H,52,62)(H,53,61)(H,54,64)(H,55,63)(H,56,65)(H,66,67)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI 键 |
DFXBLVYBUIDYHO-VXBMVYAYSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


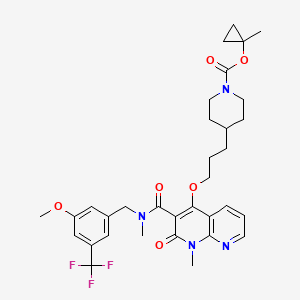
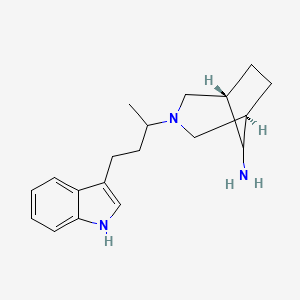
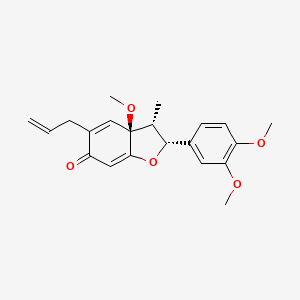


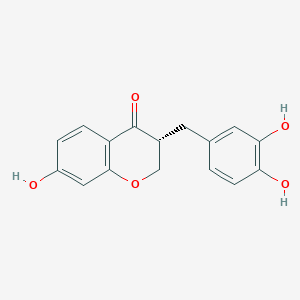
![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
